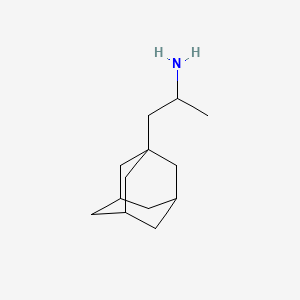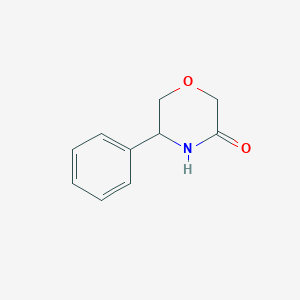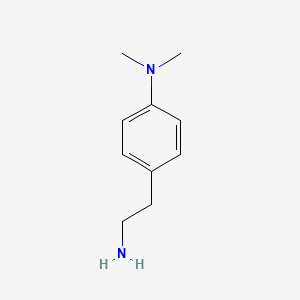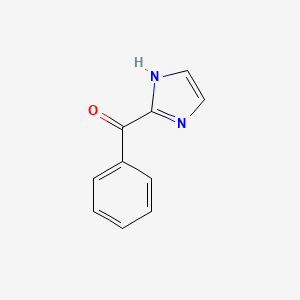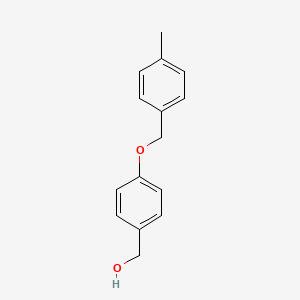
Wang Resin
Descripción general
Descripción
Wang Resin , also known as [4-(hydroxymethyl)phenoxymethyl]polystyrene , is a widely used polymer support material in solid-phase peptide synthesis (SPPS). It serves as a solid matrix to anchor amino acids during the stepwise assembly of peptides. The resin’s structure allows for efficient coupling and deprotection reactions, making it a valuable tool in combinatorial chemistry and drug discovery .
Synthesis Analysis
The synthesis of this compound involves the polymerization of styrene monomers to form polystyrene beads. These beads are then functionalized with 4-hydroxybenzyl alcohol (PHB) groups, creating a resin with pendant hydroxymethyl functionalities. The PHB linkage enables covalent attachment of amino acids via peptide bonds during SPPS .
Molecular Structure Analysis
This compound consists of a polystyrene backbone with pendant PHB groups. The hydroxymethyl moieties serve as reactive sites for peptide coupling reactions. The resin’s porous structure facilitates diffusion of reagents and reactants, allowing efficient peptide elongation .
Chemical Reactions Analysis
- Cleavage : After peptide assembly, the resin-bound peptide is cleaved using reagents like TFA (trifluoroacetic acid) to release the desired peptide product .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
1. Synthesis of Ketones via Enol Ethers
Wang resin is utilized in the traceless synthesis of ketones via acid-labile enol ethers. This technique is applied in the solid-phase synthesis of pyrrolidine-2,4-diones, which are key structures in several natural products, including tetramic acid. The process involves base-triggered condensation to yield complex diones (Schütznerová, Krchňáková, & Krchňák, 2019).
2. Living Radical Polymerization
This compound has been transformed into an initiator for copper(I)-mediated living radical polymerization of methacrylates. This application allows for the synthesis and harvesting of narrow polydispersity poly(methacrylate)s. The process involves the characterization of the immobilized initiator and the preparation of homopolymer and block copolymers, demonstrating the versatility of this compound in polymer chemistry (Angot, Ayres, Bon, & Haddleton, 2001).
3. Cross-Coupling Reactions
Modified this compound has been used to immobilize copper, creating a polymer-supported copper catalyst effective in cross-coupling reactions between N- or O-containing substrates and arylboronic acids. This demonstrates this compound's utility in facilitating complex organic reactions while allowing for the catalyst's stability and recyclability (Chiang & Olsson, 2004).
4. Acid-Labile Resins with Halide Linkers
This compound-derived bromo resin offers a practical choice in combinatorial organic synthesis, particularly in high-yielding N-alkylations. This application underscores this compound's adaptability in generating diverse drug-scaffold libraries and highlights its effectiveness in reacting with a variety of aliphatic and aromatic amines (Ngu & Patel, 1997).
5. Polyketide Libraries
This compound is employed as a starter unit for iterative, asymmetric aldol reactions, facilitating the generation of polyketide libraries. This process leverages boron enolate chemistry and Weinreb amides, showcasing this compound's potential in complex organic syntheses and library generation (Reggelin & Brenig, 1996).
6. Synthesis of Hydroxamic Acids
This compound is modified for the synthesis of hydroxamic acids, important in metalloproteinase inhibition. This process involves acylation and cleavage from the resin, exemplifying this compound's utility in creating biologically relevant compounds (Floyd, Lewis, Patel, & Whittaker, 1996).
Mecanismo De Acción
Target of Action
Wang Resin is a gel-type polystyrene resin that is primarily used as a support for solid-phase synthesis of peptide amides . The primary targets of this compound are the amino acids that are coupled through esterification . This resin is capable of forming amines through carbamate formation/cleavage and is also used in supported small molecule synthesis when carboxylic acids are required .
Mode of Action
The mode of action of this compound involves the attachment of amino acids to the resin . The first amino acid is attached to this compound using an activating agent such as dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylamino-pyridine (DMAP) . These conditions can lead to partial epimerization of the amino acid, so HOBt is normally added to reduce racemization . The defining feature of this compound is the presence of an ester linkage, which is attached to the phenolic hydroxyl group of the polystyrene . This linkage is the site where the first amino acid of the peptide chain is anchored .
Biochemical Pathways
The biochemical pathways involved in the action of this compound are primarily related to the synthesis of peptides. The resin is used as a support for the solid-phase synthesis of peptide amides . The process involves the sequential addition of amino acids to the resin , which forms a peptide chain. The stability of the ester bond between the resin and the amino acid is carefully balanced . It is robust enough to remain intact during the sequential addition of amino acids, yet it can be cleaved under mildly acidic conditions to release the finished peptide .
Pharmacokinetics
For instance, the resin must be able to swell in solvents to allow the reactants to diffuse into the resin and have sufficient space to react . The crosslinking density, typically determined by the percentage of divinylbenzene (DVB) used, can affect this . Lower crosslinking results in better swelling and reagent accessibility, potentially leading to more efficient synthesis .
Result of Action
The result of the action of this compound is the synthesis of peptide amides . After the sequential addition of amino acids and the subsequent cleavage under mildly acidic conditions, the finished peptide is released . The peptide products have C-terminal acids, ensuring clean and precise synthesis .
Action Environment
The action environment of this compound can influence its action, efficacy, and stability. Factors such as the solvent used, the temperature, and the pH can all impact the efficiency of peptide synthesis . For instance, the resin must be able to swell in solvents to allow the reactants to diffuse into the resin and have sufficient space to react . The particle size of this compound significantly affects its performance in solid-phase peptide synthesis (SPPS). Smaller resin particles have a higher surface area-to-volume ratio, which can improve swelling and enhance solvent penetration .
Análisis Bioquímico
Biochemical Properties
Wang Resin plays a crucial role in biochemical reactions, particularly in peptide synthesis . The resin’s chemical structure allows for a streamlined attachment of amino acids, which is essential for fast and reliable synthesis . Notably, this compound excels in conditions where other resins might falter, making it especially valuable in complex peptide formations .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily observed in the context of peptide synthesis. The synthesized peptides can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound’s defining feature is the presence of an ester linkage, which is attached to the phenolic hydroxyl group of the polystyrene . This linkage is the site where the first amino acid of the peptide chain is anchored . The stability of this ester bond is carefully balanced. It is robust enough to remain intact during the sequential addition of amino acids, yet it can be cleaved under mildly acidic conditions to release the finished peptide .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are largely related to its stability and degradation. The resin’s cross-linking with divinylbenzene lends it both stability and a degree of rigidity, providing the necessary mechanical strength and preventing disintegration during the synthesis process .
Propiedades
IUPAC Name |
[4-[(4-methylphenyl)methoxy]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-12-2-4-14(5-3-12)11-17-15-8-6-13(10-16)7-9-15/h2-9,16H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NERFNHBZJXXFGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20942130 | |
| Record name | {4-[(4-Methylphenyl)methoxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20942130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
201058-08-4 | |
| Record name | {4-[(4-Methylphenyl)methoxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20942130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Benzyloxybenzyl alcohol polystyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



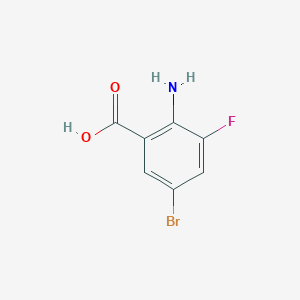

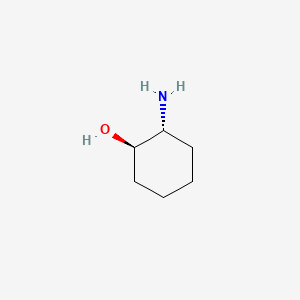
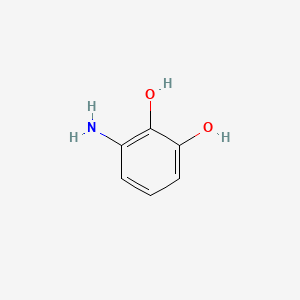
![3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide](/img/structure/B3021573.png)
![(2E)-3-[4-(dimethylamino)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B3021577.png)
